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Compound of Interest

Compound Name: Doravirine

Cat. No.: B607182

Doravirine's Non-Inferiority Confirmed in DRIVE-
SHIFT Switch Study

A comprehensive analysis of the DRIVE-SHIFT trial demonstrates that switching to a
doravirine-based regimen is a non-inferior and well-tolerated option for maintaining virologic
suppression in adults with HIV-1. The study provides robust evidence supporting the use of
doravirine in treatment-experienced, virologically suppressed patients considering a change in
their antiretroviral therapy.

The DRIVE-SHIFT study was a pivotal phase 3, open-label, active-controlled, non-inferiority
trial designed to evaluate the efficacy and safety of switching to a once-daily, single-tablet
regimen of doravirine/lamivudine/tenofovir disoproxil fumarate (DOR/3TC/TDF). The trial
enrolled 670 adults with HIV-1 who were virologically suppressed for at least six months on a
stable regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus a boosted
protease inhibitor, boosted elvitegravir, or a non-nucleoside reverse transcriptase inhibitor
(NNRTI)[1]. Participants were randomized in a 2:1 ratio to either immediately switch to
DOR/3TC/TDF (Immediate Switch Group; ISG) or continue their baseline regimen for 24 weeks
before switching (Delayed Switch Group; DSG)[2][3].

Efficacy and Safety Outcomes: A Comparative
Analysis
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The primary endpoint of the study was the proportion of participants with HIV-1 RNA less than
50 copies/mL. At week 48, 90.8% of participants in the Immediate Switch Group maintained
virologic suppression, demonstrating non-inferiority to the Delayed Switch Group's week 24
results (94.6%)[1]. A secondary comparison at week 24 showed similar rates of virologic
suppression between the two groups (93.7% for ISG vs. 94.6% for DSG)[1]. Long-term data
through 144 weeks confirmed the durability of this response, with 80.1% of the ISG and 83.7%
of the DSG maintaining virologic suppression[4][5].

The safety profile of the doravirine-based regimen was generally favorable. While the
incidence of any adverse events was higher in the group that switched to DOR/3TC/TDF
compared to those continuing their baseline regimen at week 24, most of these events were
mild[1][6]. The most common adverse events reported were nasopharyngitis, headache, and
diarrhea[5]. Importantly, switching to DOR/3TC/TDF was associated with a superior lipid profile,
particularly for patients switching from a boosted protease inhibitor regimen, with significant
reductions in LDL-cholesterol and non-HDL-cholesterol[1][2][7].

Below are tables summarizing the key efficacy and safety data from the DRIVE-SHIFT trial.

Table 1: Virologic Efficacy Outcomes
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Immediate Switch
Endpoint Group
(DORI3TCITDF)

Delayed Switch
Treatment

Group (Baseline .
Difference (95% CI)

Regimen)

HIV-1 RNA <50
copies/mL at Week 93.7%
24[1]

94.6% -0.9 (-4.7 to 3.0)

HIV-1 RNA <50
copies/mL at Week 48
(ISG) vs. Week 24
(DSG)[1]

90.8%

94.6% -3.8 (-7.9 10 0.3)

HIV-1 RNA =50
copies/mL at Week 1.8%
24[6]

1.8%

HIV-1 RNA =50
copies/mL at Week 48
(ISG) vs. Week 24
(bSG)[2]

2%

1% 0.7 (-1.3 t0 2.6)

HIV-1 RNA <50
copies/mL at Week 80.1%
144[4][5]

83.7%

HIV-1 RNA =50
copies/mL at Week 2.7%
144[4][5]

4.8%

Table 2: Key Safety and Tolerability Data
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Immediate Switch Group Delayed Switch Group

Parameter . .
(DORI3TCITDF) (Baseline Regimen)

Adverse Events by Week 24[1] 68.9% 52.5%

Treatment Discontinuation due

to Adverse Events by Week 2.5% 0.4%

24[1]

Mean Change in Fasting LDL-

C at Week 24 (from boosted -16.3 mg/dL -2.6 mg/dL

P2][3]

Mean Change in Fasting non-
HDL-C at Week 24 (from -24.8 mg/dL -2.1 mg/dL
boosted P1)[2][3]

Experimental Protocols

The DRIVE-SHIFT trial employed a robust and well-defined methodology to assess the non-
inferiority of doravirine.

Study Design: A phase 3, randomized, multicenter, open-label, active-controlled, non-inferiority
trial[2][3].

Participants: Adults with HIV-1 who were virologically suppressed (HIV-1 RNA < 40 copies/mL)
for at least 6 months on a stable antiretroviral regimen, with no history of virologic failure[6].

Randomization and Treatment: Participants were randomized 2:1 to either switch to a fixed-
dose combination of DOR/3TC/TDF (100 mg/300 mg/300 mg) once daily at baseline
(Immediate Switch Group) or to continue their baseline regimen and switch at week 24
(Delayed Switch Group)[1][6].

Endpoints:

e Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA < 50 copies/mL at
week 48 in the Immediate Switch Group compared to week 24 in the Delayed Switch Group,
using the FDA Snapshot algorithm. The non-inferiority margin was set at -8%[1][8].
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e Secondary Efficacy Endpoint: The proportion of participants with HIV-1 RNA > 50 copies/mL.
The non-inferiority margin for this endpoint was 4%]8].

o Safety Endpoints: Included the incidence of adverse events, discontinuations due to adverse
events, and changes in laboratory parameters, including fasting lipids[3].

Statistical Analysis: The primary efficacy analysis was based on a confidence interval approach
for the difference in proportions between the two treatment groups[7].

Visualizing the Study's Framework

To further elucidate the experimental design and the logic behind the non-inferiority
assessment, the following diagrams are provided.
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Caption: Experimental workflow of the DRIVE-SHIFT trial.
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Caption: Logical framework for non-inferiority assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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